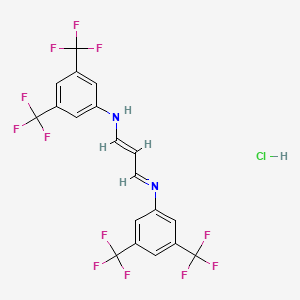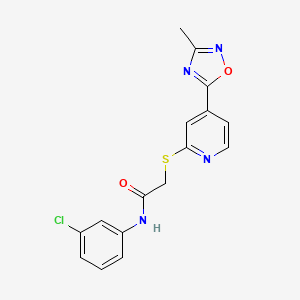![molecular formula C22H21N3OS B2928541 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-80-8](/img/structure/B2928541.png)
2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with a fused pyrrolo-pyrimidine structure. The presence of various functional groups, such as the isopropylthio and p-tolyl groups, introduces significant chemical versatility, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrrolo-pyrimidine scaffold, followed by the introduction of the isopropylthio, phenyl, and p-tolyl groups. Key reagents include:
N-alkylated pyrrole derivatives
Isopropylthiol
Phenylboronic acid
p-Tolylboronic acid
Palladium catalysts for cross-coupling reactions
Common synthetic methods include:
Suzuki Coupling Reaction: : Utilizing palladium-catalyzed cross-coupling to introduce the phenyl and p-tolyl groups.
N-Alkylation: : Introducing the isopropylthio group via alkylation reactions.
Cyclization: : Forming the fused pyrrolo[3,2-d]pyrimidine ring system through intramolecular cyclization.
Industrial Production Methods
Industrial-scale production may rely on streamlined processes to optimize yield and purity. This typically involves large-scale Suzuki coupling reactions, followed by efficient purification methods such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones. Reduction : Reduction of the pyrimidine ring is possible, leading to partially or fully hydrogenated derivatives. Substitution : Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-Chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substituting agents: : Halogenating agents (Br2, Cl2), nitrating agents (HNO3)
Major Products
Sulfoxides/Sulfones: : Products of oxidation reactions.
Hydrogenated derivatives: : Resulting from reduction reactions.
Halogenated/nitrated compounds: : Products of substitution reactions.
科学的研究の応用
2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one finds applications across several domains:
Chemistry
Synthetic Intermediate: : Used as a building block in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in catalytic reactions due to its unique structure.
Biology
Bioactive Molecules: : Studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Discovery: : Explored for its potential as a lead compound in drug development, particularly targeting cancer and infectious diseases.
Industry
Material Science: : Investigated for its potential in creating novel materials with specific electronic or optical properties.
作用機序
Molecular Targets and Pathways
The specific mechanism of action of 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one depends on its application. In biological contexts, it may interact with various enzymes or receptors, altering cellular pathways. Studies often focus on its interaction with kinases and other regulatory proteins, potentially inhibiting or activating specific signaling pathways.
類似化合物との比較
Similar Compounds
2-(methylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
2-(isopropylthio)-7-(m-tolyl)-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific substituents, which can significantly affect its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets.
特性
IUPAC Name |
3-(4-methylphenyl)-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-14(2)27-22-24-19-18(16-7-5-4-6-8-16)13-23-20(19)21(26)25(22)17-11-9-15(3)10-12-17/h4-14,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRKJADQOOBABC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)
![7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2928464.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2928465.png)


![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)
![3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide](/img/structure/B2928474.png)



